4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid is a synthetic compound belonging to the class of 2-oxobenzoxazole derivatives. These derivatives are recognized for their diverse biological activities, particularly analgesic and anti-inflammatory properties. [, , , , ] While not naturally occurring, 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid serves as a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The synthesis of 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH, along with appropriate solvents to ensure high yields and purity of the final product. Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed to confirm the structure of synthesized compounds .
The molecular structure of 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid features a benzooxazole ring fused with a butyric acid chain. The presence of the chloro group at the 5-position significantly influences its chemical reactivity and biological activity.
The compound has the following structural data:
4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid can participate in various chemical reactions:
Common reagents include:
The mechanism of action for 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid involves its interaction with specific molecular targets, including enzymes or receptors within biological pathways. The chloro substituent and the benzooxazole ring are critical for binding affinity, leading to modulation of enzyme activity or alteration in cellular signaling pathways. This interaction may result in various pharmacological effects, including potential antimicrobial and anticancer activities .
The compound exhibits typical properties associated with organic acids, including solubility in polar solvents like water and ethanol. It has a melting point around 150 °C, indicating a moderate thermal stability.
Key chemical properties include:
4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid has several notable applications:
This compound's diverse applications underscore its significance in both academic research and industrial contexts, highlighting its potential impact on future therapeutic developments.
The pharmacological profile of benzooxazolone derivatives is exquisitely sensitive to structural modifications at three critical sites: the benzene ring substituents (R₁), N3-position linker (X), and terminal functional group (R₂). Systematic molecular variations reveal that C5 halogenation (particularly chlorine) maximizes electronic effects, enhancing dipole moments and hydrogen-bonding capacity critical for target binding. The butanoic acid chain at N3 provides optimal spatial separation between the heterocycle and carboxylic acid moiety, facilitating simultaneous interactions with complementary residues on enzymatic targets.
Table 1: Structural Variants and Physicochemical Properties of Key Benzooxazolone Derivatives
Compound Name | R₁ | X | R₂ | Molecular Weight | CAS Number |
---|---|---|---|---|---|
4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid | 5-Cl | -(CH₂)₃- | -COOH | 255.65 | 508195-68-4 |
4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid | 5-CH₃ | -(CH₂)₃- | -COOH | 235.24 | 878046-68-5 |
2-Oxo-1-benzimidazolinebutyric acid | H | -(CH₂)₃- | -COOH | 220.22 | 3273-68-5 |
Ethyl 4-(5-chloro-2-oxo-benzooxazol-3-yl)butanoate | 5-Cl | -(CH₂)₃- | -COOCH₂CH₃ | 283.71 | Not provided |
Comparative analyses demonstrate that chloro-substituted derivatives exhibit ~3-fold higher lipophilicity (logP ~1.67) versus methyl analogues (logP ~1.30), correlating with enhanced tissue permeability. The terminal carboxylic acid is irreplaceable for activity, as esterification or amidation (e.g., ethyl ester or amide derivatives) drastically reduces target affinity due to loss of ionic interactions. Crystallographic studies confirm the planar benzooxazolone ring engages in π-stacking, while the propyl linker adopts a gauche conformation ideal for positioning the carboxylic acid within enzymatic catalytic pockets [1] [4] [5].
The therapeutic significance of 4-(5-chloro-2-oxo-benzooxazol-3-yl)-butyric acid primarily stems from its dual antinociceptive and anti-inflammatory activities, mechanistically distinct from classical NSAIDs. In vivo studies using acetic acid-induced writhing and carrageenan-induced paw edema models reveal its superior efficacy:
Table 2: Bioactivity Comparison of Benzooxazolone Derivatives in Preclinical Models
Compound | Analgesic Inhibition (%) | Anti-inflammatory Activity (%) | COX-2 Selectivity (IC₅₀, μM) |
---|---|---|---|
4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid | 82 | 75 | 0.28 |
Ethyl ester analogue | 48 | 32 | >10 |
N-cyclohexylamide derivative | 56 | 41 | 8.7 |
5-Methylbutyric acid analogue | 65 | 58 | 1.05 |
SAR insights reveal non-negotiable requirements: (1) The 5-chloro group enhances bioactivity by ~30% compared to unsubstituted variants; (2) Carboxylic acid terminus is essential, as amidation reduces potency by 4-fold; (3) Four-atom chain length maximizes activity—shorter chains diminish efficacy by >50% due to suboptimal pharmacophore spacing. Molecular docking simulations confirm ionic bonding between the deprotonated carboxylate and Arg120 of COX-2, while the chloro-benzoxazolone occupies the hydrophobic accessory pocket typically bound by celecoxib [1] [2] [5].
The evolution of 4-(5-chloro-2-oxo-benzooxazol-3-yl)-butyric acid reflects three developmental phases:
Step 1: Condensation of 5-chloro-2-aminophenol with succinic anhydride → formation of arylaminobutyric acid Step 2: Cyclodehydration using triphosgene → benzooxazolone ring formation
Yield: 78–82%; Purity: >99% (HPLC) [1] [2] [5].
Table 3: Nomenclature Evolution and Key Patents
Year | Documented Name | Context | Reference |
---|---|---|---|
2003 | 4-(5-Chloro-2(3H)-benzoxazolone-3-yl)butanoic acid | First synthesis report | [Arch Pharm (Weinheim)] |
2003 | 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives | Turkish Journal of Chemistry activity screening | [Turk J Chem] |
2005 | γ-Oxo-5-chloro-benzoxazole butyrate | Patent WO2005/123157 (derivatives) | Not in search results |
2024 | 4-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)butanoic acid | Current CAS indexing | [PubChem/THSci] |
Appendix: Standardized Compound Identifiers
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7